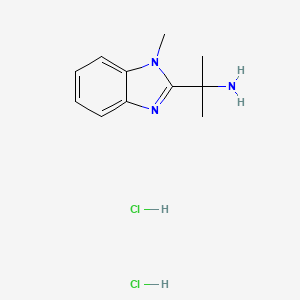
2-(1-methyl-1H-1,3-benzodiazol-2-yl)propan-2-aminedihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-methyl-1H-1,3-benzodiazol-2-yl)propan-2-aminedihydrochloride is a chemical compound with a molecular weight of 189.26 g/mol . It is a derivative of benzimidazole, a heterocyclic aromatic organic compound. Benzimidazole derivatives are known for their broad range of biological activities, including antibacterial, antifungal, and antiviral properties .
Preparation Methods
The synthesis of 2-(1-methyl-1H-1,3-benzodiazol-2-yl)propan-2-aminedihydrochloride typically involves the reaction of 1-methyl-1H-1,3-benzodiazole with an appropriate alkylating agent under controlled conditions . The reaction conditions often include the use of a solvent such as dimethylformamide (DMF) and a base like potassium carbonate (K2CO3) to facilitate the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .
Chemical Reactions Analysis
2-(1-methyl-1H-1,3-benzodiazol-2-yl)propan-2-aminedihydrochloride undergoes various chemical reactions, including:
Substitution: It can undergo nucleophilic substitution reactions with reagents like alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups .
Scientific Research Applications
2-(1-methyl-1H-1,3-benzodiazol-2-yl)propan-2-aminedihydrochloride has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(1-methyl-1H-1,3-benzodiazol-2-yl)propan-2-aminedihydrochloride involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the activity of certain enzymes or interfere with the replication of microbial DNA . The exact molecular targets and pathways can vary depending on the specific biological activity being studied .
Comparison with Similar Compounds
2-(1-methyl-1H-1,3-benzodiazol-2-yl)propan-2-aminedihydrochloride can be compared with other benzimidazole derivatives such as:
Clemizole: An antihistaminic agent.
Etonitazene: An analgesic.
Omeprazole: An antiulcer agent.
What sets this compound apart is its unique structure, which may confer distinct biological activities and chemical reactivity .
Properties
Molecular Formula |
C11H17Cl2N3 |
|---|---|
Molecular Weight |
262.18 g/mol |
IUPAC Name |
2-(1-methylbenzimidazol-2-yl)propan-2-amine;dihydrochloride |
InChI |
InChI=1S/C11H15N3.2ClH/c1-11(2,12)10-13-8-6-4-5-7-9(8)14(10)3;;/h4-7H,12H2,1-3H3;2*1H |
InChI Key |
FQMZCZQUESMFCF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=NC2=CC=CC=C2N1C)N.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















